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Compound of Interest

Compound Name: 2,4,6-Triguanidino-1,3,5-triazine

Cat. No.: B3327203

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triguanidino triazine, a derivative of the 1,3,5-triazine core, is a molecule of interest due to the
presence of multiple guanidino groups, which are known to participate in various biological
interactions. A thorough understanding of its physicochemical properties is fundamental for its
application in research and drug development. This technical guide provides a summary of the
known properties of 2,4,6-triguanidino-1,3,5-triazine, outlines standard experimental
protocols for their determination, and presents a general synthetic pathway. Due to the limited
availability of specific experimental data for triguanidino triazine, properties of the closely
related compound, 2,4,6-triamino-1,3,5-triazine (melamine), are provided for comparative

purposes.

Core Physicochemical Properties

Currently, there is a notable scarcity of experimentally determined physicochemical data for
2,4,6-triguanidino-1,3,5-triazine in publicly accessible literature. The information available is
primarily limited to its basic chemical identifiers.

Table 1: Core Properties of 2,4,6-Triguanidino-1,3,5-triazine
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Property Value Source
CAS Number 32151-75-0 [1]12]
Molecular Formula CeéH12N12 [2]
Molecular Weight 252.25 g/mol [2]

Canonical SMILES

C1(=NC(=NC(=N1)N=C(N)N)N
=C(N)N)N=C(N)N

IUPAC Name

1,1',1"-(1,3,5-triazine-2,4,6-

triyl)triguanidine

Comparative Physicochemical Data: 2,4,6-Triamino-
1,3,5-triazine (Melamine)

To provide a contextual reference, the well-characterized properties of 2,4,6-triamino-1,3,5-

triazine (melamine) are presented below. It is crucial to note that the substitution of amino

groups with guanidino groups is expected to significantly alter these properties due to

differences in basicity, hydrogen bonding capacity, and steric hindrance.

Table 2: Physicochemical Properties of 2,4,6-Triamino-1,3,5-triazine (Melamine)

Property Value Source
CAS Number 108-78-1 [3]
Molecular Formula CsHeNe [3]
Molecular Weight 126.12 g/mol [3]
Melting Point >300 °C (decomposes) [3]
Boiling Point Sublimes [3]

Solubility in Water

3.2 g/L at 20 °C

[3]

pKa

5.0

Appearance

White crystalline powder

[3]
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Synthesis of Substituted 1,3,5-Triazines

The general and most common method for synthesizing 2,4,6-trisubstituted-1,3,5-triazines
involves the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-
triazine (cyanuric chloride).[4][5][6] The reactivity of the chlorine atoms decreases with each
substitution, allowing for controlled synthesis by adjusting the reaction temperature.

Below is a generalized workflow for the synthesis of a trisubstituted triazine.

2,4,6-Trichloro-1,3,5-triazine . o
(Cyanuric Chloride) @ph"e (e.9. GUMD

\J

1st Substitution
(low temperature, e.g., 0-5 °C)

2-Substituted-4,6-dichloro-1,3,5-triazine

2md Substitution
(intermediate temperature, e.g., room templl)

\ 4
2,4-Disubstituted-6-chloro-1,3,5-triazine

3rg Substitution
(higher temperature, e.g., reflux)

2,4,6-Trisubstituted-1,3,5-triazine

(e.g., Triguanidino triazine)
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Caption: General synthesis workflow for 2,4,6-trisubstituted-1,3,5-triazines.

Experimental Protocols for Physicochemical
Characterization
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The following are standard, detailed methodologies for the experimental determination of key
physicochemical properties.

Determination of Melting Point

» Methodology: Capillary Melting Point Method.
o Apparatus: Digital melting point apparatus.

e Procedure:

[¢]

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube
to a height of 2-3 mm.

o The capillary tube is placed in the heating block of the melting point apparatus.

o The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected
melting point.

o The temperature range from the appearance of the first liquid droplet to the complete
liquefaction of the sample is recorded as the melting point range.

o For compounds that decompose, the temperature at which discoloration or charring is
observed is noted as the decomposition point.

Determination of Solubility
o Methodology: Equilibrium Solubility Method (Shake-Flask).

e Procedure:

o An excess amount of the solid compound is added to a known volume of the solvent (e.g.,
water, ethanol, DMSO) in a sealed flask.

o The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged
period (e.g., 24-48 hours) to ensure equilibrium is reached.

o The suspension is then filtered to remove the undissolved solid.
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o The concentration of the dissolved compound in the clear filtrate is determined using a
suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a
known volume of the solvent and weighing the residue.

o The solubility is expressed in units such as g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)

o Methodology: Potentiometric Titration.
e Apparatus: pH meter with a suitable electrode, burette, and a constant temperature bath.
e Procedure:

o A known concentration of the compound is dissolved in a suitable solvent (often a co-
solvent system like water-ethanol if aqueous solubility is low).

o The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a strong
base (e.g., NaOH), depending on the nature of the compound.

o The pH of the solution is measured after each incremental addition of the titrant.
o Aftitration curve is generated by plotting the pH versus the volume of titrant added.

o The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.
For a polyprotic base like triguanidino triazine, multiple pKa values corresponding to the
protonation of the different basic sites would be expected.

Spectroscopic Characterization

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H and 8C NMR: Provides information about the molecular structure. Due to the potential
for low solubility, deuterated solvents such as DMSO-ds or trifluoroacetic acid might be
necessary. The spectra of amino-substituted triazines can be complex due to restricted
rotation around the C-N bonds, leading to broadened signals.

o Infrared (IR) Spectroscopy:
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o lIdentifies the presence of functional groups. Expected characteristic peaks for triguanidino
triazine would include N-H stretching and bending vibrations, C=N stretching from the
guanidino groups, and vibrations associated with the triazine ring.

e UV-Vis Spectroscopy:

o Provides information about the electronic transitions within the molecule. The wavelength
of maximum absorbance (Amax) can be determined by scanning a solution of the
compound over a range of UV and visible wavelengths.

Logical Relationships in Drug Development

The physicochemical properties of a compound like triguanidino triazine are critical
determinants of its behavior in biological systems and its suitability as a drug candidate. The
following diagram illustrates the interconnectedness of these properties with key drug
development considerations.
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Caption: Interrelationship of physicochemical properties and drug development stages.

Conclusion

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3327203?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

While 2,4,6-triguanidino-1,3,5-triazine presents an interesting scaffold for medicinal chemistry
and materials science, a comprehensive experimental characterization of its physicochemical
properties is not yet widely available. The methodologies outlined in this guide provide a
framework for researchers to systematically determine these crucial parameters. Such data will
be invaluable for elucidating the structure-activity relationships of this compound and for
advancing its potential applications. Further research is strongly encouraged to fill the existing
gaps in our understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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